molecular formula C25H21N3O4S2 B381285 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide

2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B381285
M. Wt: 491.6g/mol
InChI Key: YMCLXAYTLJFLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with an allyl group, a methylphenyl group, and a benzodioxolylacetamide moiety. Its intricate molecular architecture suggests potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

The synthesis of 2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thienopyrimidine core, followed by the introduction of the allyl and methylphenyl groups through various substitution reactions. The final step involves the attachment of the benzodioxolylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The carbonyl group in the thienopyrimidine core can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core may bind to active sites of enzymes, inhibiting their activity. The allyl and methylphenyl groups may enhance the compound’s binding affinity and specificity. The benzodioxolylacetamide moiety may contribute to the compound’s overall stability and solubility, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds include other thienopyrimidine derivatives, such as:

Properties

Molecular Formula

C25H21N3O4S2

Molecular Weight

491.6g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H21N3O4S2/c1-3-10-28-24(30)22-18(16-6-4-15(2)5-7-16)12-33-23(22)27-25(28)34-13-21(29)26-17-8-9-19-20(11-17)32-14-31-19/h3-9,11-12H,1,10,13-14H2,2H3,(H,26,29)

InChI Key

YMCLXAYTLJFLIZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)CC=C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.